3-Thiophenecarbonyl chloride
Overview
Description
3-Thiophenecarbonyl chloride is an important organic synthesis intermediate, commonly used in the preparation of various thiophene derivatives, including pharmaceuticals and agrochemicals . This compound is characterized by its thiophene and carbonyl functional groups, making it a versatile building block in the synthesis of heterocyclic compounds . It is a colorless liquid with a pungent odor .
Mechanism of Action
Target of Action
3-Thiophenecarbonyl chloride is a compound known for its applications in organic synthesis . It is characterized by its thiophene and carbonyl functional groups . .
Mode of Action
It is known that this compound is used in organic synthesis reactions , suggesting that it interacts with other molecules to form new compounds.
Biochemical Pathways
It is known that thiophene derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Pharmacokinetics
It is known that this compound is a colorless liquid , which may influence its absorption and distribution in the body.
Result of Action
It is known that this compound is used in the synthesis of various thiophene derivatives , which suggests that it may contribute to the formation of these compounds at the molecular level.
Action Environment
It is known that this compound is sensitive to moisture , suggesting that its stability and efficacy may be affected by the presence of water.
Biochemical Analysis
Biochemical Properties
3-Thiophenecarbonyl chloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of covalent bonds with amino acid residues. This interaction often leads to the modification of enzyme activity, either by inhibition or activation. For instance, this compound can react with lysine residues in proteins, forming stable amide bonds that alter the protein’s function . Additionally, it can interact with nucleophilic sites in biomolecules, leading to the formation of thiophene derivatives that are crucial in various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity . For example, this compound can inhibit the activity of serine proteases by forming a covalent bond with the serine residue in the active site . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. This compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or reactive chemicals . Over time, the degradation products of this compound can also exert biological effects, potentially leading to long-term changes in cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cell death . These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Animal studies have also identified threshold effects, where a specific dose range results in maximal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can act as a substrate for enzymes involved in thiophene metabolism, leading to the formation of various thiophene derivatives . These derivatives can further participate in metabolic reactions, influencing the overall metabolic flux within the cell. Additionally, this compound can affect the levels of key metabolites, thereby altering cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can facilitate its transport through the bloodstream .
Subcellular Localization
The subcellular localization of this compound is crucial for its biological activity. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can modulate gene expression, while its localization in the mitochondria can affect cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Thiophenecarbonyl chloride can be synthesized from methyl 3-thiophenecarboxylate. The process involves dissolving methyl 3-thiophenecarboxylate in tetrahydrofuran, followed by the addition of an aqueous solution of sodium hydroxide at room temperature. The reaction mixture is then stirred at 60°C. After the reaction is complete, the mixture is cooled to room temperature and made acidic with hydrochloric acid. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to obtain crude this compound .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of thiophene-3-carboxylic acid with thionyl chloride. This method is efficient and yields a high purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenecarbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with amines to form thiophene amides.
Acylation Reactions: It can be used in Friedel-Crafts acylation reactions to introduce the thiophene moiety into aromatic compounds.
Common Reagents and Conditions:
Amines: For the formation of thiophene amides.
Lewis Acids: Such as aluminum chloride, used in Friedel-Crafts acylation reactions.
Major Products:
Thiophene Amides: Formed from reactions with amines.
Aromatic Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
3-Thiophenecarbonyl chloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- Thiophene-2-carbonyl chloride
- Thiophene-3-carboxylic acid
- Thiophene-2-carboxylic acid
Comparison: 3-Thiophenecarbonyl chloride is unique due to its specific position of the carbonyl chloride group on the thiophene ring, which influences its reactivity and the types of reactions it undergoes. Compared to thiophene-2-carbonyl chloride, this compound has different electronic properties and steric effects, making it suitable for different synthetic applications .
Properties
IUPAC Name |
thiophene-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5(7)4-1-2-8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWBEVAYYDZLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40194391 | |
Record name | 3-Thenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41507-35-1 | |
Record name | 3-Thiophenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41507-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thenoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041507351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Thenoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40194391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-thenoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Thenoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPT4LKL45Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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